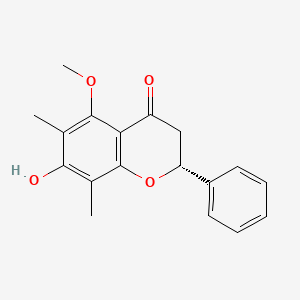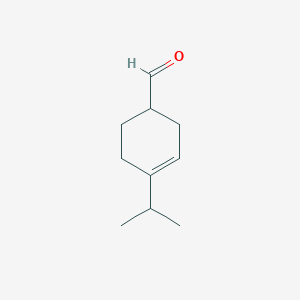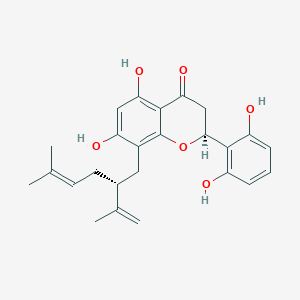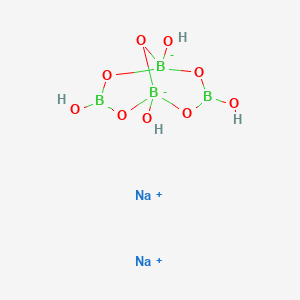
Disodium tetraborate, anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium tetraborate is an inorganic sodium salt and a mineral. It contains a tetraborate(2-).
Aplicaciones Científicas De Investigación
Sample Preparation in Iron Ore Analysis
Disodium tetraborate, anhydrous, is used as a flux in preparing iron ore samples. This process involves fusion at 1050℃, allowing for the accurate determination of elements like Fe, Ca, Al, Si, Mg, Mn, Ti, P, and sulfur in iron ores through XRFS analysis. The accuracy and precision of this method are on par with those obtained by chemical analysis (Wen, 2002).
In Chemical Regulation
Disodium tetraborate, along with other compounds, has been proposed for strict regulation under European Chemicals Agency (ECHA) due to potential human health impacts. These compounds, classified as substances of very high concern, are subject to tight control and can only be used with specific authorization (Hogue, 2010).
Studying Solid-State Properties of Pharmaceuticals
Disodium tetraborate is employed in 31P CP/MAS NMR spectroscopy to study the stability and solid-state changes in pharmaceuticals like disodium clodronate tetrahydrate. This method helps in understanding how temperature changes and dehydration affect the structure of pharmaceutical compounds (Timonen et al., 2004).
Synthesis of Aldehydes and Aldehydic Acids
In the field of organic chemistry, disodium tetraborate is used in the synthesis of aldehydes from carboxylic acid anhydrides. The reaction is efficient and produces high yields under mild conditions, making it a valuable method for synthesizing aldehydes and aldehydic acids (Watanabe et al., 1975).
Corrosion Research
In the study of corrosion, particularly for turbine disc steel, disodium tetraborate is used in a prepitting procedure. This procedure develops a controlled pit for subsequent stress corrosion cracking or corrosion fatigue tests, contributing significantly to corrosion research (Zhou & Turnbull, 2000).
Anodizing of Aluminium
In the anodizing process of aluminium, disodium tetraborate serves as an electrolyte. This application allows for the investigation of film growth on aluminium, offering insights into the efficiency and conditions of anodic film formation (Pakes et al., 1999).
Propiedades
Fórmula molecular |
B4H4Na2O9 |
|---|---|
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |
Clave InChI |
LVSJLTMNAQBTPE-UHFFFAOYSA-N |
SMILES canónico |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


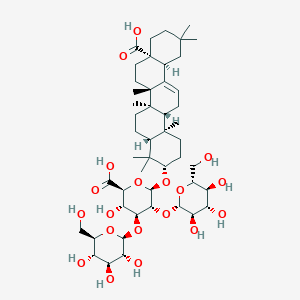
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
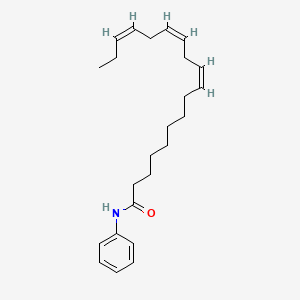

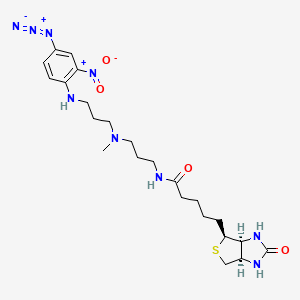
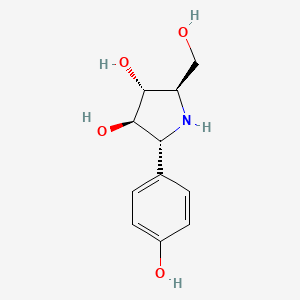
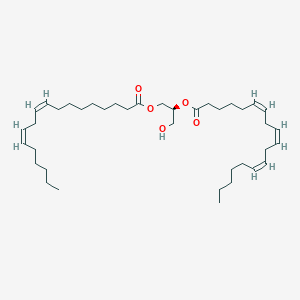
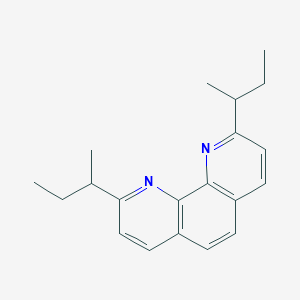

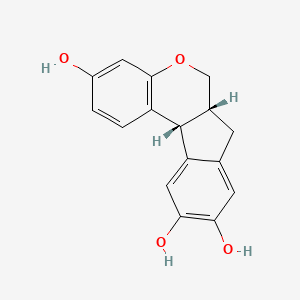
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
